![molecular formula C12H10Cl2F3N3O2S B2446643 N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine CAS No. 866051-72-1](/img/structure/B2446643.png)
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
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Descripción general
Descripción
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C12H10Cl2F3N3O2S and its molecular weight is 388.19. The purity is usually 95%.
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Actividad Biológica
N-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Chemical Formula : C25H23Cl2F3N2O6S
- Molecular Weight : 607.43 g/mol
- CAS Number : 338967-84-3
The compound features a thiadiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications. The presence of halogen and methoxy groups enhances its reactivity and biological profile.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its effects on cancer cells and its antimicrobial properties. Below is a summary of key findings:
Anticancer Activity
- Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines. Research indicates that derivatives containing the thiadiazole moiety can induce apoptosis through mitochondrial pathways, leading to cell death in cancerous cells .
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Case Studies :
- In vitro studies demonstrated that compounds with similar structures showed significant inhibition of cell proliferation in human glioblastoma and melanoma cells, with IC50 values ranging from 10 to 30 µM .
- A specific derivative was noted for its ability to enhance apoptosis in Jurkat cells (a model for T-cell leukemia), indicating potential for leukemia treatment .
Antimicrobial Activity
- Bacterial Inhibition : The compound has shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. Studies indicate that halogen substitutions on the phenyl ring enhance antibacterial properties .
- Fungal Activity : Certain derivatives demonstrated antifungal activity against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like fluconazole .
Data Table: Summary of Biological Activities
The biological activity of this compound is attributed to several mechanisms:
- Mitochondrial Dysfunction : Induction of mitochondrial membrane potential loss leads to increased reactive oxygen species (ROS), contributing to cell death in cancer cells .
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cellular proliferation pathways, although detailed studies are needed to elucidate these interactions.
Q & A
Q. Basic Synthesis and Optimization
Q: What are the key considerations for designing a scalable synthesis route for this compound, and how do reaction conditions influence yield and purity? A:
- Cyclization and Reagent Selection : The synthesis of 1,3,4-thiadiazole derivatives often involves cyclization of thiosemicarbazides or hydrazides. For example, POCl₃ under reflux (90°C, 3 hours) is effective for cyclizing N-phenylthiosemicarbazide derivatives, as seen in similar compounds . Adjusting pH during precipitation (e.g., ammonia to pH 8–9) improves purity .
- Solvent and Catalyst Impact : Using polar aprotic solvents (e.g., DMF) with triethylamine as a base can enhance nucleophilic substitution reactions for introducing substituents like the 2-methoxyethoxy group .
- Yield Optimization : Multi-step protocols may require intermediate purification (e.g., recrystallization from DMSO/water mixtures) to avoid side products .
Q. Structural Characterization
Q: Which advanced analytical techniques are critical for resolving structural ambiguities in this compound, particularly regarding regiochemistry? A:
- X-Ray Crystallography : Resolves bond lengths, dihedral angles (e.g., 21.5° between thiadiazole and benzene rings in analogous structures), and hydrogen-bonding networks .
- DFT Calculations : Validate experimental geometries (e.g., B3LYP/6-311++G(d,p) basis sets) and predict frontier orbitals (HOMO-LUMO) for reactivity analysis .
- Spectral Correlations : Combine IR (C=S stretching ~1,100 cm⁻¹), ¹H/¹³C NMR (distinct shifts for CF₃ and Cl groups), and HRMS for cross-verification .
Q. Biological Activity Assessment
Q: How can researchers design experiments to evaluate the antitumor potential of this compound while minimizing false positives? A:
- In Vitro Screening : Use standardized assays (e.g., MTT against HeLa or MCF-7 cell lines) with positive controls (e.g., doxorubicin). Dose-response curves (IC₅₀) and selectivity indices (normal vs. cancer cells) are critical .
- Mechanistic Studies : Probe apoptosis (Annexin V/PI staining) or cell-cycle arrest (flow cytometry) to confirm activity .
- SAR Exploration : Modify substituents (e.g., Cl, CF₃, methoxyethoxy) to identify pharmacophores. For example, electron-withdrawing groups on the phenyl ring enhance membrane permeability .
Q. Computational Modeling for Reactivity Prediction
Q: What computational strategies can predict the compound’s reactivity in nucleophilic substitution or oxidation reactions? A:
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic sites. Regions near CF₃ or Cl are likely reactive .
- Transition State Modeling : Use Gaussian 03/09 with solvent models (e.g., PCM for ethanol) to simulate reaction pathways (e.g., SNAr at the 2,4-dichlorophenyl group) .
- Solvent Effects : Compare dielectric constants (ε) of DMF vs. THF to optimize reaction kinetics .
Q. Resolving Data Contradictions
Q: How should researchers address discrepancies in reported biological activities or structural data across studies? A:
- Crystallographic Validation : Reconcile DFT-predicted geometries with experimental X-ray data. For example, deviations >0.05 Å in bond lengths may indicate synthetic impurities .
- Biological Replication : Repeat assays under identical conditions (e.g., cell line passage number, serum concentration) to rule out batch variability .
- Meta-Analysis : Compare substituent effects across analogs (e.g., replacing CF₃ with methyl in reduces antitumor activity) to identify trends .
Q. Stability and Degradation Pathways
Q: What methodologies assess the compound’s stability under physiological or storage conditions? A:
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (HPLC-MS). The methoxyethoxy group may hydrolyze under acidic conditions .
- Accelerated Stability Testing : Monitor purity over 1–3 months at 25°C/60% RH. Use inert atmospheres (N₂) for long-term storage .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf life based on activation energy (Eₐ) from degradation rates .
Q. Advanced SAR Studies
Q: How can structure-activity relationships (SAR) be systematically explored to enhance this compound’s selectivity? A:
- Fragment-Based Design : Replace the 2-methoxyethoxy group with bioisosteres (e.g., ethoxyethyl or morpholinoethoxy) to modulate lipophilicity (logP) .
- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic features with activity. For example, bulky substituents at the 5-position may improve target binding .
- Proteomics Profiling : Identify off-target interactions via kinase inhibition panels or thermal shift assays .
Q. Intermolecular Interaction Analysis
Q: What tools characterize non-covalent interactions (e.g., hydrogen bonding, π-stacking) critical for crystal packing or target binding? A:
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H-bonding vs. van der Waals) using CrystalExplorer. For example, N—H⋯N interactions stabilize crystal lattices .
- Docking Simulations : AutoDock Vina or Glide can predict binding modes to targets (e.g., tubulin or topoisomerase II) .
- SC-XRD : Resolve π-π stacking distances (e.g., 3.5–4.0 Å between aromatic rings) .
Q. Scaling-Up Challenges
Q: What are the critical hurdles in transitioning from lab-scale synthesis to pilot-scale production? A:
- Reagent Safety : Replace hazardous reagents (e.g., POCl₃) with greener alternatives (e.g., PCl₃ with catalytic iodine) .
- Purification at Scale : Optimize column chromatography (e.g., silica gel vs. flash chromatography) or switch to recrystallization in cost-effective solvents (e.g., ethanol/water) .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Q. Regulatory and Safety Profiling
Q: Which preclinical safety assays are essential before advancing this compound to in vivo studies? A:
Propiedades
IUPAC Name |
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2F3N3O2S/c1-21-2-3-22-9-5-8(6(13)4-7(9)14)18-11-20-19-10(23-11)12(15,16)17/h4-5H,2-3H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVOSYKNKUABTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)NC2=NN=C(S2)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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